molecular formula C23H27NO4 B2741667 N-Fmoc-3-aminooctanoic acid CAS No. 683219-87-6

N-Fmoc-3-aminooctanoic acid

Cat. No.: B2741667
CAS No.: 683219-87-6
M. Wt: 381.472
InChI Key: VRTIPYGJYHPEKN-UHFFFAOYSA-N
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Description

Definition and Classification as a Non-Proteinogenic Amino Acid

N-Fmoc-3-aminooctanoic acid is an organic compound featuring three key components: an eight-carbon octanoic acid backbone, an amino group at the third carbon position (C3 or β-carbon), and a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the nitrogen of the amino group. numberanalytics.comsquarix.de Its systematic IUPAC name is 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanoic acid. squarix.de

PropertyValue
IUPAC Name 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanoic acid squarix.de
Molecular Formula C₂₃H₂₇NO₄ squarix.de
Molecular Weight 381.47 g/mol squarix.de
CAS Number 683219-87-6 squarix.de
Classification β-Amino Acid squarix.de, Non-proteinogenic Amino Acid acs.org

This compound is classified as a non-proteinogenic amino acid . Unlike the 22 standard proteinogenic amino acids that are encoded by the genetic code to build proteins, non-proteinogenic amino acids are not. wikipedia.org There are, however, over 140 non-proteinogenic amino acids that occur naturally. wikipedia.org These can be important as metabolic intermediates, in the post-translational modification of proteins, or as components of bacterial cell walls and toxins. wikipedia.org

Specifically, this compound is a β-amino acid . squarix.de This designation indicates that the amino group is attached to the second carbon atom away from the carboxyl group (the β-carbon). wikipedia.org This is in contrast to α-amino acids, where the amino group is on the first carbon (the α-carbon). benthamdirect.com This seemingly small structural difference has profound implications for the molecule's conformational properties and its use in biomolecular design. nih.gov

Significance of the β-Amino Acid Structural Motif in Biomolecular Design

The β-amino acid structural motif is of great importance in medicinal chemistry and biomolecular design. acs.org Incorporating β-amino acids into peptide chains creates peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. benthamdirect.comnih.gov

Key advantages of using β-amino acids include:

Proteolytic Resistance : Peptides constructed from β-amino acids are often resistant to degradation by proteases, the enzymes that break down natural peptides in the body. nih.govrsc.org This increased stability is a significant benefit for developing therapeutic agents. nih.gov

Unique Secondary Structures : The additional carbon in the backbone gives β-peptides a propensity to fold into unique and stable secondary structures, such as various types of helices (like the 14-helix), sheets, and turns, which are distinct from those formed by α-peptides. rsc.orgacs.org These well-defined structures are known as "foldamers." acs.orgnih.gov

Structural Diversity : The stereochemistry of β-amino acids is more complex than that of α-amino acids. For a given side chain, a β-amino acid can exist as four possible diastereoisomers, which greatly expands the structural diversity available for molecular design. benthamdirect.com

This ability to form stable, predictable structures that resist degradation makes β-amino acids like 3-aminooctanoic acid highly valuable for creating bioactive molecules, including antimicrobial agents and inhibitors of protein-protein interactions. acs.orgnih.gov

Historical Development and Strategic Advantages of Fmoc Protection in Peptide Chemistry

The synthesis of peptides requires the temporary protection of the α-amino group of an incoming amino acid to prevent unwanted side reactions during the formation of peptide bonds. altabioscience.com For decades, the primary method involved the tert-butyloxycarbonyl (Boc) protecting group, which is removed by treatment with a strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgproteogenix.science

The landscape of peptide synthesis was significantly advanced with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis A. Carpino and Grace Y. Han in the 1970s. numberanalytics.comproteogenix.sciencepublish.csiro.au The Fmoc group offered a crucial alternative to the Boc strategy. numberanalytics.com It is stable in acidic conditions but can be easily removed under mild basic conditions, typically using a solution of piperidine (B6355638). americanpeptidesociety.orgseplite.com

This distinction forms the basis of the Fmoc strategy's primary advantages in modern Solid-Phase Peptide Synthesis (SPPS). iris-biotech.de

Strategic Advantages of Fmoc Protection:

Milder Deprotection Conditions : The use of a mild base for deprotection avoids the repeated use of harsh acids required in the Boc method, which can degrade sensitive peptide sequences or cleave the growing peptide from its solid support prematurely. nih.govaltabioscience.comproteogenix.science This is particularly beneficial for synthesizing long and complex peptides. americanpeptidesociety.org

Orthogonality : The Fmoc/tBu strategy provides a truly orthogonal protection scheme. iris-biotech.detotal-synthesis.com The N-terminal Fmoc group is base-labile, while the side-chain protecting groups (often tert-butyl based) and the resin linkage are acid-labile. seplite.com This prevents the partial deprotection of side chains during the synthesis cycles that can occur in Boc-based methods. nih.gov

Compatibility and Automation : The milder conditions are compatible with a wider range of modified amino acids, such as those with glycosylated or phosphorylated side chains, which are often unstable under the harsh acidic conditions of the Boc/Bzl strategy. nih.govaltabioscience.com Furthermore, the deprotection by-product, dibenzofulvene, has a strong UV absorbance, which allows for easy and automated real-time monitoring of the reaction progress. seplite.comtotal-synthesis.com

Cost and Availability : With the growth of the peptide synthesis industry, high-purity Fmoc-protected amino acids have become widely available and relatively inexpensive. altabioscience.comseplite.com

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Deprotection Condition Mild base (e.g., Piperidine) americanpeptidesociety.orgStrong acid (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.org
Side-Chain Protection Acid-labile (e.g., tBu, Trt) seplite.comAcid-labile (e.g., Bzl), cleaved by strong acid (e.g. HF) iris-biotech.de
Final Cleavage Strong acid (TFA) seplite.comVery strong acid (e.g., HF) iris-biotech.de
Key Advantages Milder conditions, true orthogonality, easy automation, good for complex/modified peptides. altabioscience.comamericanpeptidesociety.orgiris-biotech.deFavored for certain sequences prone to racemization under basic conditions. americanpeptidesociety.org

Due to these advantages, the Fmoc strategy has largely become the method of choice for solid-phase peptide synthesis in both academic and industrial settings. altabioscience.comamericanpeptidesociety.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-2-3-4-9-16(14-22(25)26)24-23(27)28-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21H,2-4,9,14-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTIPYGJYHPEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of 3-Aminooctanoic Acid Precursors

The biological activity of peptides and peptidomimetics is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the enantioselective synthesis of the 3-aminooctanoic acid precursor is of paramount importance. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and homologation reactions to establish the desired stereocenter. nih.govresearchgate.net

A robust method for establishing stereochemistry involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recycled. wikipedia.orgsigmaaldrich.com In the context of β-amino acid synthesis, auxiliaries are typically attached to a carboxylic acid derivative, influencing the diastereoselective formation of the C-N bond or the alkylation at the α-position.

Commonly employed chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For instance, an acetyl moiety attached to an Evans auxiliary can be converted to its enolate and reacted with an electrophilic nitrogen source in a diastereoselective conjugate addition. Alternatively, Oppolzer's sultam has been successfully used as a chiral auxiliary in a Reformatsky-based approach to synthesize β²-amino acids with good diastereoselectivity. organic-chemistry.org The general principle involves attaching the auxiliary to a precursor molecule, performing a diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched amino acid. wikipedia.orgresearchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Features
Evans Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions Forms a rigid bicyclic system upon enolization, providing excellent stereofacial discrimination. wikipedia.org
Oppolzer's Camphorsultam Asymmetric alkylations, conjugate additions, Diels-Alder reactions Highly crystalline derivatives often facilitate purification by recrystallization; reliable stereocontrol. wikipedia.orgorganic-chemistry.org
Pseudoephedrine Asymmetric alkylation of glycine (B1666218) equivalents Can be used to produce α- or β-amino acids; the auxiliary is readily available and easily removed. wikipedia.org

| tert-Butanesulfinamide | Synthesis of chiral amines via imine reduction | Ellman's auxiliary is versatile for the synthesis of amines with multiple stereogenic centers. bioorganica.com.uaosi.lv |

Asymmetric catalysis offers an efficient and atom-economical alternative to stoichiometric chiral auxiliaries for controlling stereochemistry. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com Methods applicable to the synthesis of β-amino acids include the catalytic asymmetric hydrogenation of β-enamino esters or related unsaturated precursors. illinois.edu Chiral metal complexes, often featuring ligands such as BINAP or DuPhos, are effective for these transformations.

Recent advances have also highlighted the utility of organocatalysis for the asymmetric synthesis of β³-amino acid derivatives. nih.govfrontiersin.org These methods can involve various activation modes, including Brønsted acid, Lewis acid, or phase-transfer catalysis, to control the stereoselective addition of nucleophiles to α,β-unsaturated systems. nih.gov For example, a chiral phosphoric acid catalyst could protonate a β-substituted enamine, guiding the enantioselective addition of a nucleophile to generate the precursor to (R)- or (S)-3-aminooctanoic acid.

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a fundamental strategy for converting readily available α-amino acids into their β-amino acid counterparts. illinois.edu The Arndt-Eistert homologation is a classic and effective method for synthesizing β³-amino acids from α-amino acid precursors. illinois.eduacs.org This multi-step sequence involves the conversion of an N-protected α-amino acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water or an alcohol yields the homologated β-amino acid or its ester.

While effective for β³-isomers, the synthesis of β²-amino acids, where the side chain is at the C-2 position, is often more challenging. acs.org An efficient strategy for preparing β²-amino acids involves a homologation of α-amino acids using a Reformatsky reaction with a Mannich-type iminium electrophile. organic-chemistry.orgnih.gov This method provides good yields and can be adapted for asymmetric synthesis using a chiral auxiliary. organic-chemistry.org

Regioselective Fmoc-Protection Techniques

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS), due to its stability to acidic conditions and its facile removal with a mild base, such as piperidine (B6355638). peptide.comnih.gov The regioselective protection of the amino group of 3-aminooctanoic acid is a critical step for its use as a building block in peptide synthesis.

The protection is typically achieved by reacting 3-aminooctanoic acid with an Fmoc-donating reagent in the presence of a base. Common reagents for this transformation include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). organic-chemistry.org More recently, stable and efficient reagents like Fmoc-benzotriazoles and Fmoc-DMT have been developed, which can protect amino acids in good yields, often in aqueous media, and minimize side reactions. organic-chemistry.orgorganic-chemistry.org The reaction is performed under basic conditions, for example using sodium bicarbonate or an organic base like triethylamine, to deprotonate the amino group, enhancing its nucleophilicity for attack on the Fmoc reagent. This ensures that the protection occurs selectively at the nitrogen atom, leaving the carboxylic acid group free for subsequent activation and coupling reactions. organic-chemistry.org

Derivatization and Functionalization for Diverse Research Applications

The utility of N-Fmoc-3-aminooctanoic acid can be expanded through derivatization and functionalization, either by modifying the side chain or by incorporating it into larger molecular architectures where other components are modified.

The pentyl side chain of 3-aminooctanoic acid is chemically inert. Therefore, direct modification is challenging and typically requires harsh conditions that are incompatible with the protecting groups. A more viable approach is to introduce functionality into the starting materials before the synthesis of the amino acid itself. For example, using a ω-halo-octanoic acid derivative as a precursor would allow for the introduction of various functionalities via nucleophilic substitution.

In the context of peptide synthesis, a powerful strategy involves the selective modification of amino acid side chains after their incorporation into a peptide sequence. peptide.com While the pentyl side chain of 3-aminooctanoic acid is non-functional, it can be part of a peptide that contains other residues with functionalizable side chains (e.g., lysine (B10760008), aspartic acid). Orthogonal protecting group strategies are key to this approach. googleapis.com For instance, a lysine residue could be protected with an ivDde group, which can be selectively removed with hydrazine (B178648) without affecting the acid-labile side-chain protecting groups (like Boc) or the base-labile N-terminal Fmoc group. googleapis.com The liberated amino group on the lysine side chain can then be acylated, alkylated, or conjugated to other molecules, such as fluorophores or biotin (B1667282) tags. nih.govnih.gov This allows for the site-specific functionalization of peptides containing this compound, tailoring them for specific applications in chemical biology and materials science.

C-Terminal and N-Terminal Functional Group Interconversions

The synthetic utility of this compound is significantly enhanced by the selective manipulation of its terminal functional groups. The N-terminal amine, protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminal carboxylic acid can undergo a variety of interconversions, which are fundamental to its application in peptide synthesis and the creation of more complex molecules.

N-Terminal Functional Group Interconversions

The primary and most critical interconversion at the N-terminus of this compound involves the removal of the Fmoc protecting group. This deprotection step exposes the primary amine, making it available for subsequent reactions, most commonly peptide bond formation. peptide.com The Fmoc group is known for its lability to basic conditions while remaining stable to acids. chempep.comorganic-chemistry.org

The cleavage mechanism is a base-induced β-elimination, which results in the formation of dibenzofulvene (DBF) and carbon dioxide. chempep.comresearchgate.net The liberated DBF is a reactive electrophile that can undergo addition with the newly freed amine; therefore, a scavenger is typically included in the deprotection solution. chempep.com Secondary amines like piperidine serve as both the base for cleavage and the scavenger for the DBF byproduct. chempep.comresearchgate.net The progress of the deprotection can be conveniently monitored using UV spectroscopy, as the DBF-adduct is a strong chromophore. chempep.com A variety of basic reagents can be employed for this transformation, each with specific advantages.

Table 1: Reagents for N-Terminal Fmoc Deprotection Data derived from multiple sources. peptide.comchempep.comresearchgate.netpeptide.comscielo.org.mx

ReagentTypical ConditionsResearch Findings and RemarksCitations
Piperidine 20-50% in DMFThe most widely used reagent for Fmoc removal in solid-phase peptide synthesis (SPPS). scielo.org.mxbeilstein-journals.org It acts as both the base and the scavenger for the dibenzofulvene byproduct. chempep.comresearchgate.net researchgate.netscielo.org.mxbeilstein-journals.org
4-Methylpiperidine 20% v/v in DMFDemonstrated to be a viable alternative to piperidine, yielding peptides with similar purity and yield. scielo.org.mx scielo.org.mx
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Low concentration (e.g., 2%) in DMFA non-nucleophilic base that provides much faster deprotection than piperidine, which is useful for sterically hindered or aggregation-prone sequences. peptide.compeptide.com It does not react with the dibenzofulvene byproduct, so a scavenger (like a small amount of piperidine) is often added. peptide.comchempep.com Caution is advised as it can catalyze aspartimide formation. peptide.compeptide.com peptide.comchempep.compeptide.com
Dipropylamine (DPA) 25% in DMFReported to significantly reduce aspartimide formation compared to piperidine, particularly in high-temperature SPPS. researchgate.net researchgate.net
Morpholine 50% in DMFAn effective reagent for Fmoc removal that can minimize side reactions such as diketopiperazine and aspartimide formation. researchgate.net researchgate.net
Diethylamine (DEA) 1:1 v/v in DichloromethaneA secondary amine capable of cleaving the Fmoc group. rsc.org rsc.org

C-Terminal Functional Group Interconversions

The carboxylic acid moiety of this compound is a versatile functional handle that primarily undergoes activation for the formation of amide bonds. This transformation is the cornerstone of its use in building peptide chains. bachem.com The process involves converting the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by an amine. This is typically achieved in situ using coupling reagents. peptide.combachem.com

Beyond amide formation, the carboxyl group can be converted into other functionalities, such as thioesters, which are valuable intermediates for techniques like native chemical ligation (NCL). peptide.comnih.gov The choice of strategy is critical, as the conditions for some interconversions can be incompatible with the base-labile Fmoc group. peptide.com

Table 2: Reagents for C-Terminal Activation and Amide Bond Formation Data derived from multiple sources. peptide.combeilstein-journals.orgrsc.orgbachem.comacs.org

Reagent ClassExample(s)BaseResearch Findings and RemarksCitations
Aminium/Uronium Salts HATU, HBTU, HCTUDIPEA, NMMHighly efficient and fast-acting coupling reagents widely used in SPPS. bachem.com They form an activated ester (e.g., an OAt-ester for HATU) that readily reacts with amines. rsc.orgbachem.comacs.org HATU is recognized for its superior reactivity, especially in difficult couplings. bachem.com rsc.orgbachem.comacs.org
Phosphonium Salts PyBOPDIPEAEfficiently promotes amide bond formation. Phosphonium-based reagents do not affect free amino groups, which can be an advantage. beilstein-journals.orgbachem.com beilstein-journals.orgbachem.com
Carbodiimides DIC(Used with additives)DIC is preferred over DCC in SPPS because its urea (B33335) byproduct is soluble in common organic solvents. peptide.com It is almost always used with an additive like HOBt or HOAt to suppress racemization and improve coupling efficiency. peptide.com peptide.com

C-Terminal Thioester Formation

The synthesis of C-terminal thioesters from Fmoc-protected amino acids is a key step for native chemical ligation. peptide.com However, this transformation presents a challenge because the standard Fmoc deprotection reagent, piperidine, can react with the thioester to form an undesired piperidide amide. peptide.com To circumvent this, specialized strategies are employed, such as using safety-catch resins like the diaminobenzoate (Dbz) resin. nih.govresearchgate.net These resins allow for the assembly of the peptide chain, after which a thiol can be used during the cleavage step to generate the C-terminal thioester. nih.gov

Integration As a Building Block in Biomolecular Design

Application in Hybrid Bioconjugates and Molecular Probes

N-Fmoc-3-aminooctanoic acid can be utilized as a building block in the synthesis of hybrid bioconjugates and molecular probes. rsc.orgresearchgate.net The Fmoc-protected amine and the carboxylic acid functional groups allow for its straightforward incorporation into larger molecular assemblies through standard peptide coupling chemistries. peptide.com The octanoic acid side chain provides a lipophilic character that can be exploited to modulate the properties of the final conjugate, such as its solubility, membrane permeability, or interaction with hydrophobic binding pockets.

The synthesis of fluorescently labeled peptides or other molecular probes can be achieved by coupling a fluorophore to a peptide containing 3-aminooctanoic acid. nih.gov Such probes can be used in a variety of biological assays to study cellular processes, enzyme activity, or receptor binding. The enhanced proteolytic stability conferred by the β-amino acid backbone is particularly advantageous for probes used in biological systems, as it ensures their integrity over the course of the experiment. biorxiv.org

Construction of Combinatorial Libraries for Ligand Discovery Research

Combinatorial chemistry is a powerful tool for the discovery of new ligands with high affinity and selectivity for biological targets. nih.govstanford.eduufl.eduresearchgate.net The construction of combinatorial libraries involves the systematic synthesis of a large number of compounds with diverse structures. nih.govresearchgate.net this compound, with its unique structural features, is a valuable building block for generating such libraries. nih.govcrsubscription.com

By incorporating this compound into peptide or peptidomimetic libraries, it is possible to introduce both structural and functional diversity. The pentyl side chain can explore hydrophobic interactions within a binding site, while the β-amino acid backbone provides conformational constraints that differ from those of α-peptides. The use of "split-and-mix" synthesis strategies allows for the rapid generation of vast libraries of compounds, where each bead in the solid-phase synthesis carries a unique molecular entity. nih.gov These libraries can then be screened against a target of interest, such as a protein or a nucleic acid, to identify "hit" compounds with binding activity. ufl.edu The inherent proteolytic stability of β-amino acid-containing molecules makes them particularly attractive for the development of therapeutic leads. nih.gov

Role in Supramolecular Chemistry and Advanced Materials Science

Self-Assembly Phenomena of Fmoc-Modified Amino Acid Derivatives

The conjugation of an Fmoc group to an amino acid induces amphiphilicity, creating a molecule with distinct hydrophobic (the Fmoc group and side-chain) and hydrophilic (the carboxylic acid) regions. nih.gov This balance is a critical factor in promoting self-assembly in aqueous environments. nih.govnih.gov For N-Fmoc-3-aminooctanoic acid, the long octyl chain significantly enhances its hydrophobic character, influencing the dynamics and morphology of its self-assembly. nih.govstrath.ac.uk

The hierarchical assembly of Fmoc-amino acids into larger structures is governed by a combination of non-covalent interactions. beilstein-journals.org A delicate balance among these forces dictates the final morphology and properties of the resulting material. nih.gov

π-π Stacking: The planar, aromatic fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other. nih.govnih.gov This interaction is a primary driving force that initiates the self-assembly process, bringing the molecules into close proximity. nih.govresearchgate.net

Hydrogen Bonding: Once aligned, the amino acid backbones form intermolecular hydrogen bonds. nih.gov These interactions, typically between the N-H and C=O groups of the amide linkage and the carboxylic acid heads, lead to the formation of stable, repeating structures often resembling β-sheets, which are common motifs in protein aggregation. nih.govnih.gov

Hydrophobic Interactions: In an aqueous solution, the hydrophobic components of the molecules—the Fmoc group and the aliphatic side chains—are driven to aggregate to minimize their contact with water. nih.gov The C8 alkyl chain of this compound provides a substantial hydrophobic driving force, which is expected to strongly promote and stabilize the self-assembled structures. nih.govstrath.ac.uk

The interplay of these driving forces leads to the hierarchical growth of one-dimensional (1D) nanostructures. researchgate.net Molecules first assemble into primary structures like tapes or ribbons, which then grow and intertwine to form nanofibers. nih.gov As the concentration of these nanofibers increases, they can entangle to form a three-dimensional (3D) network that immobilizes a large volume of water, resulting in the formation of a hydrogel. nih.govrsc.orgresearchgate.net

The specific morphology of the resulting nanostructures can be influenced by the amino acid's side chain. chemrxiv.org Studies on Fmoc-modified aliphatic amino acids have shown the formation of diverse structures, including flower-like morphologies, tubes, and fibers, depending on the length and branching of the alkyl chain. researchgate.netchemrxiv.org The linear, flexible, and highly hydrophobic octyl chain of this compound is anticipated to favor the formation of robust, well-defined fibrous networks. strath.ac.uk These nanofibrous architectures are of great interest as they mimic the natural extracellular matrix, making them excellent candidates for tissue engineering scaffolds. nih.gov

Table 2: Examples of Self-Assembled Morphologies from Fmoc-Aliphatic Amino Acids

Compound Observed Morphologies Reference
Fmoc-Alanine Flower-like structures, crystalline aggregates researchgate.netchemrxiv.org
Fmoc-Leucine Flower-like structures, needles, tubes (on heating) researchgate.netchemrxiv.org
Fmoc-Isoleucine Fibers, tubes (on heating) researchgate.netchemrxiv.org

| Fmoc-Valine | Flower-like structures, fibrous balls, fibers | researchgate.netchemrxiv.org |

Design Principles for Peptide-Based Functional Materials

The creation of functional materials from self-assembling peptides relies on encoding desired properties into the molecular structure of the building blocks. rsc.orgnih.gov The use of Fmoc-amino acids provides a versatile platform for this bottom-up approach to materials design. rsc.orgrsc.org

Key design principles include:

Modulating Hydrophobicity: The balance between the hydrophobic and hydrophilic parts of the molecule is crucial. uco.es The length and nature of the amino acid side chain can be varied to tune this balance, thereby controlling the critical gelation concentration and the mechanical properties of the resulting hydrogel. nih.gov The significant hydrophobicity of the octyl chain in this compound is a key design feature. nih.gov

Incorporating Bioactivity: Specific peptide sequences known to interact with cells, such as the Arginine-Glycine-Aspartic acid (RGD) motif, can be included to create materials that promote cell adhesion and growth. nih.govresearchgate.net

Controlling Chirality: The stereochemistry of the amino acids (L- vs. D-amino acids) can be used to control the helical twist of the resulting nanofibers and influence their enzymatic stability and interaction with biological systems. rsc.org

Utilizing Non-Canonical Structures: The use of β-amino acids, such as in this compound, introduces a different geometry into the peptide backbone compared to natural α-amino acids. researchgate.net This can lead to the formation of unique and highly stable secondary structures, known as foldamers, which can assemble into novel materials. nih.gov Research has shown that replacing the N-terminal acyl cap with an Fmoc group on β³-peptides can switch the assembly from fibers to spherical nanoparticles, demonstrating the profound impact of combining the Fmoc-group with a β-amino acid backbone. nih.gov

Investigation of Host-Guest Interactions within Supramolecular Systems

The porous, nanofibrous networks of hydrogels formed from Fmoc-amino acids can act as supramolecular hosts, capable of encapsulating smaller "guest" molecules within their structure. nih.govnih.gov This host-guest chemistry is fundamental to applications such as controlled drug delivery and sequestration. nih.gov

The self-assembled structures provide distinct microenvironments. The dense network of aromatic Fmoc groups and hydrophobic alkyl chains can create nonpolar pockets within the highly aqueous hydrogel. These pockets are ideal for trapping hydrophobic guest molecules, such as certain drugs or dyes. beilstein-journals.org For instance, Fmoc-amino acid assemblies have been used to encapsulate anticancer drugs and photosensitizers for therapeutic applications. beilstein-journals.org

The supramolecular assemblies of this compound would be particularly interesting for host-guest studies. The long octyl chains could form highly hydrophobic domains within the hydrogel matrix, potentially enhancing the loading capacity for nonpolar guest molecules. Furthermore, the dynamic and non-covalent nature of the hydrogel network allows for the release of these guests in response to external stimuli like changes in pH or temperature, which disrupt the forces holding the host structure together. acs.org Metal ions can also be incorporated as guests to form metallohydrogels with enhanced mechanical or catalytic properties. researchgate.net

Table 3: Examples of Host-Guest Systems in Fmoc-Amino Acid Assemblies

Host System Guest Molecule(s) Application Reference
Fmoc-Leucine / Mn²⁺ Chlorin e6 (photosensitizer) Antitumor photodynamic therapy beilstein-journals.org
Fmoc-Phenylalanine Aztreonam (antibiotic) Antimicrobial drug delivery beilstein-journals.org
Fmoc-Amino Acids Silver (Ag⁺) ions/nanoparticles Antibacterial metallohydrogels beilstein-journals.orgresearchgate.net

| Fmoc-RGD Peptide | Dexamethasone (in PLGA nanoparticles) | Controlled drug release | rsc.org |

Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for assessing the chemical and chiral purity of N-Fmoc-3-aminooctanoic acid. High-performance liquid chromatography and gas chromatography are routinely used to separate the compound from any potential impurities arising during its synthesis.

The determination of enantiomeric excess is critical, as the stereochemistry of the amino acid directly influences the structure and function of the resulting peptide. phenomenex.com Chiral High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for separating the enantiomers of this compound and quantifying its enantiomeric purity. heraldopenaccess.us An enantiomeric excess (ee) of greater than 99% is often required for Fmoc-protected amino acids used in solid-phase peptide synthesis. phenomenex.comsigmaaldrich.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the chiral recognition of N-Fmoc-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com Similarly, macrocyclic glycopeptide-based CSPs, like those using teicoplanin (CHIROBIOTIC T), are also successful due to their multimodal capabilities and broad selectivity for N-blocked amino acids. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

A typical mobile phase for this analysis consists of an organic modifier, such as acetonitrile, and an acidic additive, like trifluoroacetic acid (TFA), which aids in achieving successful chiral separation. phenomenex.com The use of volatile buffers is also compatible with subsequent analysis by mass spectrometry (LC/MS). sigmaaldrich.com

Table 1: Representative Chiral HPLC Conditions for N-Fmoc-Amino Acid Analysis

Parameter Condition Purpose
Column (CSP) Polysaccharide-based (e.g., Lux Cellulose-2) or Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC T) Enables differential interaction with enantiomers for separation. phenomenex.comsigmaaldrich.com
Mobile Phase Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) Elutes the compound from the column; TFA improves peak shape. phenomenex.com
Flow Rate 1.0 mL/min (Isocratic) Maintains a constant mobile phase composition for reproducible separation. phenomenex.com
Detection UV at 220 nm Detects the Fmoc group, which has strong UV absorbance. phenomenex.com
Temperature Ambient Standard operating temperature for analysis. phenomenex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for purity assessment, but it requires the analyte to be volatile and thermally stable. This compound, like other amino acids, is a polar molecule with low volatility, making direct GC analysis challenging. thermofisher.com Therefore, a derivatization step is necessary to convert the non-volatile amino acid into a volatile derivative. sigmaaldrich.com

A common method is silylation, where active hydrogens in the carboxyl and amine groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. thermofisher.comsigmaaldrich.com

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from any volatile impurities, and the mass spectrometer fragments the molecule, providing a unique mass spectrum that confirms its identity and helps in the characterization of by-products. sigmaaldrich.com This method is also used to quantify the content of free amino acids in the Fmoc-protected starting material. merckmillipore.com

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, composition, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum reveal the number and connectivity of protons in the molecule. rsc.org ¹³C NMR provides information on the different carbon environments within the molecule. mdpi.com

For this compound, ¹H NMR analysis, typically performed in a solvent like deuterated dimethyl sulfoxide (B87167) (d6-DMSO), would confirm the presence of all key structural components. squarix.de This includes characteristic signals for the aromatic protons of the fluorenyl group, the methylene (B1212753) and methine protons of the Fmoc moiety, the aliphatic protons of the octanoic acid chain, and the proton attached to the chiral center at the C3 position. rsc.orgnih.gov

Table 2: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Fmoc Aromatic 7.90 - 7.30 Multiplet
Fmoc CH & CH₂ 4.40 - 4.20 Multiplet
NH ~7.50 Doublet
CH (C3) ~4.00 Multiplet
CH₂ (C2) ~2.40 Multiplet
CH₂ (Alkyl Chain) 1.50 - 1.20 Multiplet
CH₃ (Terminal) ~0.85 Triplet

Mass spectrometry (MS) is essential for verifying the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₃H₂₇NO₄ and a molecular weight of 381.47 g/mol . squarix.de

Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions for analysis. In positive ion mode, the compound would be detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 382.47. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, confirming the elemental composition. rsc.org

When this amino acid is incorporated into a peptide, MS and tandem MS (MS/MS) are used to verify the correct sequence. nih.gov The peptide is fragmented in the mass spectrometer, and the resulting fragment ions provide information that confirms the presence and position of the 3-aminooctanoic acid residue within the peptide chain. uni-muenster.deluxembourg-bio.com

Circular Dichroism (CD) spectroscopy is a key technique used to investigate the secondary structure of peptides. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. units.it While CD is not used to analyze the this compound monomer itself, it is invaluable for studying the conformational properties of peptides that contain this β-amino acid. researchgate.net

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

Secondary Structure Positive Band (nm) Negative Band(s) (nm)
α-Helix ~190-195 ~208 and ~222
β-Sheet ~195-197 ~217-218
Random Coil Weak or none Strong band <200

Computational and Theoretical Investigations of Molecular Behavior

Molecular Modeling and Simulation of β-Peptide Conformations

Molecular modeling and simulation are indispensable tools for predicting the three-dimensional structures of peptides. For β-peptides, which include derivatives of N-Fmoc-3-aminooctanoic acid, these computational methods provide insights into their conformational landscapes, which are inherently more complex than those of their α-peptide counterparts.

Theoretical studies on model β-amino acid systems have been conducted using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). researchgate.net These investigations have revealed that the conformations of β-amino acids are influenced by several factors, including the nature of the side chain, solvation, and the potential for intramolecular hydrogen bonding. researchgate.net Solvation, in particular, has been shown to generally stabilize the various conformations of β-peptides relative to the gas phase. researchgate.net

Table 1: Key Dihedral Angles in β-Peptide Backbone

Dihedral AngleDescriptionTypical Values for Helical Structures
φ (phi)C'-N-Cα-CβVaries depending on helix type
θ (theta)N-Cα-Cβ-C'Varies depending on helix type
ψ (psi)Cα-Cβ-C'-NVaries depending on helix type

This table presents the key dihedral angles that define the backbone conformation of β-peptides. The specific values for these angles in peptides containing this compound would require dedicated computational studies.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful for elucidating the detailed mechanisms of chemical reactions at the electronic level. For this compound, these methods can be applied to understand the intricacies of its synthesis and subsequent reactions, such as peptide bond formation and the crucial deprotection of the Fmoc group.

The removal of the Fmoc group is a base-catalyzed elimination reaction, and its mechanism has been a subject of interest. wikipedia.org Quantum chemical calculations, particularly DFT, can be used to model the reaction pathway. This would involve locating the transition state structure for the proton abstraction from the C9 position of the fluorenyl group by a base (commonly piperidine), followed by the cleavage of the C-O bond to release the free amine and dibenzofulvene. wikipedia.org Such calculations would provide critical information on the activation energy of the reaction, which is essential for optimizing reaction conditions.

Similarly, the mechanism of peptide bond formation involving the carboxyl group of this compound can be investigated. Computational studies can compare different coupling reagents and their mechanisms, helping to identify the most efficient and stereochemically favorable conditions for incorporating this amino acid into a peptide chain. creative-peptides.com

While specific quantum chemical studies on the reaction mechanisms of this compound are not extensively reported, the general utility of these methods in peptide chemistry is well-established. mdpi.com

Rational Design and Prediction of Supramolecular Assembly Properties

The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and peptides into ordered supramolecular structures, such as nanofibers and hydrogels. rsc.org This is primarily due to the strong π-π stacking interactions between the aromatic fluorenyl moieties. rsc.org Computational methods play a crucial role in the rational design and prediction of the properties of these self-assembled materials. nih.govmdpi.com

For this compound, the interplay between the π-π stacking of the Fmoc groups, potential hydrogen bonding between the amino acid backbones, and hydrophobic interactions of the octanoyl side chains would dictate the morphology and stability of the resulting supramolecular assembly. Molecular modeling can be used to predict how individual molecules pack together. rsc.org

Computational approaches can screen different conditions (e.g., solvent, pH, temperature) to predict their effect on the self-assembly process. udel.edu Coarse-grained molecular dynamics simulations can be particularly useful for modeling the large-scale assembly of many molecules over longer timescales, providing insights into the formation of extended fibrillar networks. google.com By understanding the molecular driving forces, it becomes possible to rationally design modified this compound derivatives with tailored self-assembly properties for applications in biomaterials and nanotechnology. mdpi.com

Emerging Research Frontiers and Future Prospects

Expansion into Bio-inspired Catalysis and Enzyme Mimicry

The field of bio-inspired catalysis seeks to create synthetic molecules that mimic the efficiency and selectivity of natural enzymes. A significant area of exploration within this field is the use of self-assembling molecules to create organized structures that can support and enhance catalytic activity. While specific research on N-Fmoc-3-aminooctanoic acid in this domain is not yet prevalent, the general class of Fmoc-amino acids has shown promise.

Fmoc-amino acids can self-assemble into various nanostructures, such as hydrogels, which can serve as scaffolds for immobilizing enzymes. beilstein-journals.org This encapsulation can protect enzymes from harsh environmental conditions and facilitate their reuse, a critical aspect of sustainable catalysis. For instance, hydrogels formed from other Fmoc-amino acids have been successfully used to entrap enzymes, demonstrating the potential of these materials in creating reusable biocatalytic systems. beilstein-journals.org The amphiphilic nature of this compound, with its hydrophobic Fmoc group and octanoic acid chain, suggests its potential to form stable, self-assembled structures suitable for such applications. Future research may focus on leveraging these properties to develop novel catalytic systems.

Table 1: Potential Applications of this compound in Bio-inspired Catalysis

Application AreaPotential Role of this compoundResearch Focus
Enzyme ImmobilizationFormation of a stable hydrogel matrix for enzyme entrapment.Investigating the self-assembly properties and gelation conditions.
Enzyme MimicryCreation of catalytic sites within the self-assembled nanostructure.Designing conjugates with catalytically active functional groups.
Biocatalytic ReactorsDevelopment of flow-through reactors with immobilized enzymes.Studying the mechanical stability and diffusion properties of the hydrogel.

Development of Responsive this compound Conjugates

Stimuli-responsive or "smart" materials that change their properties in response to environmental cues such as pH, temperature, or light are at the forefront of materials science. The development of responsive conjugates of this compound could lead to advanced applications in drug delivery and diagnostics. Although specific studies on this compound are scarce, the principles of designing such materials with other Fmoc-amino acids are well-established.

The carboxyl group of the octanoic acid chain and the fluorenylmethoxycarbonyl (Fmoc) group can be chemically modified to incorporate responsive moieties. For example, pH-responsive elements could be introduced to trigger the release of a therapeutic agent in the acidic microenvironment of a tumor. Similarly, temperature-sensitive polymers could be conjugated to this compound to create thermo-responsive materials for controlled drug release or tissue engineering applications. The self-assembly properties of the Fmoc group could play a crucial role in the formation of nanoparticles or hydrogels that encapsulate and protect a payload until a specific stimulus is encountered. beilstein-journals.orgnih.gov

Table 2: Strategies for Developing Responsive this compound Conjugates

StimulusPotential Modification StrategyPotential Application
pHIncorporation of ionizable groups.Targeted drug delivery to acidic tissues.
TemperatureConjugation with thermo-responsive polymers.Controlled release systems and smart scaffolds.
LightAttachment of photo-cleavable linkers.On-demand release of therapeutic agents.

Interdisciplinary Approaches in Chemical Biology and Nanoscience

The unique properties of this compound position it as a candidate for interdisciplinary research at the interface of chemical biology and nanoscience. The ability of Fmoc-amino acids to self-assemble into well-defined nanostructures opens up possibilities for creating novel biomaterials and tools for studying biological systems. nih.govnih.gov

In the realm of chemical biology, conjugates of this compound could be designed as probes to study cellular processes or as components of targeted drug delivery systems. The octanoic acid chain could be modified with fluorescent dyes or targeting ligands to direct the conjugate to specific cells or tissues.

In nanoscience, the self-assembly of this compound could be harnessed to create functional nanomaterials. For example, co-assembly with other molecules could lead to the formation of hybrid materials with tailored optical, electronic, or catalytic properties. beilstein-journals.org The Fmoc group, with its aromatic nature, can participate in π-π stacking interactions, which are a key driving force in the self-assembly of many functional materials. researchgate.net

While the full potential of this compound in these advanced fields is yet to be unlocked, the foundational knowledge from the broader family of Fmoc-amino acids provides a clear roadmap for future investigations. qub.ac.uklgcstandards.comaltabioscience.com

Table 3: Interdisciplinary Research Directions for this compound

FieldResearch OpportunityPotential Outcome
Chemical BiologyDevelopment of fluorescently labeled conjugates.Probes for cellular imaging and diagnostics.
NanoscienceCo-assembly with functional molecules (e.g., dyes, nanoparticles).Hybrid materials with novel properties.
BiomaterialsCreation of biocompatible and biodegradable scaffolds.Applications in tissue engineering and regenerative medicine.

Q & A

What are the standard methodologies for Fmoc group removal in peptide synthesis involving N-Fmoc-3-aminooctanoic acid?

Level : Basic
Answer :
The Fmoc (9-fluorenylmethoxycarbonyl) group is typically removed using basic conditions. The most common method employs 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination. However, alternative approaches, such as using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate), have been developed for solution-phase synthesis. These methods achieve efficient deprotection at room temperature, even in the presence of acid-sensitive side-chain protecting groups, with cleavage efficiencies exceeding 95% for most amino acid derivatives .

How can researchers address challenges in maintaining enantiomeric purity during the synthesis of this compound derivatives?

Level : Advanced
Answer :
Enantiomeric purity is critical for biological activity. Key strategies include:

  • Chiral HPLC analysis : To resolve diastereomers, use columns like Chiralpak® IA with hexane/isopropanol gradients.
  • Controlled reaction conditions : Optimize pH (maintain 7–9) to avoid racemization during Fmoc protection. For example, in the synthesis of fluorinated analogues, NaHCO₃ is preferred over stronger bases to minimize epimerization .
  • NMR verification : Monitor splitting patterns in ¹H NMR (e.g., δ 3.75–4.67 ppm for α-protons) to detect enantiomeric impurities. Discrepancies in coupling constants (J values) may indicate racemization .

What purification techniques are recommended for isolating this compound after synthesis?

Level : Basic
Answer :

  • Liquid-liquid extraction : After acidifying the reaction mixture (pH ~2), extract the product into diethyl ether, followed by back-extraction with NaHCO₃ to remove unreacted reagents .
  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:1) for intermediates.
  • Recrystallization : Cold pentane or hexane is effective for removing viscous byproducts, yielding >97% purity .

How should researchers resolve contradictions in reported yields for this compound synthesis under varying conditions?

Level : Advanced
Answer :
Yield discrepancies often arise from side reactions (e.g., dipeptide formation or Fmoc hydrolysis). To address this:

  • Kinetic monitoring : Use LC-MS to track reaction progress and identify side products. For example, excess Fmoc-OSu in acetone/water systems can reduce dipeptide formation by 30% .
  • Solvent optimization : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates, increasing yields to 82% compared to THF (65%) .
  • pH control : Maintain pH >7 during Fmoc protection to prevent protonation of free amines, which reduces unwanted coupling .

What analytical techniques are essential for characterizing this compound and its peptide conjugates?

Level : Basic
Answer :

  • NMR spectroscopy : ¹³C NMR (e.g., δ 155.79 ppm for Fmoc carbonyl) confirms protection status.
  • Mass spectrometry : ESI-MS in positive mode detects [M+Na]⁺ ions (e.g., m/z 442 for trifluoromethylcyclopropyl derivatives) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>99% by area) .

How do solvent polarity and pH influence the stability of this compound in solution-phase synthesis?

Level : Advanced
Answer :

  • Polar solvents : Acetone enhances solubility of hydrophobic side chains (e.g., naphthyl groups), reducing aggregation and improving reaction homogeneity .
  • Acidic conditions : Avoid pH <2 during workup, as prolonged exposure hydrolyzes the Fmoc group (t₁/₂ = 4 h at pH 1) .
  • Basic conditions : pH >10 accelerates Fmoc degradation; optimal stability is achieved at pH 7–8.5 in aqueous/organic biphasic systems .

What strategies mitigate side reactions during the incorporation of this compound into peptide chains?

Level : Advanced
Answer :

  • Coupling reagent selection : HBTU/HOBt minimizes racemization compared to DCC .
  • Temperature control : Perform couplings at 0–4°C to reduce epimerization rates by 50% .
  • Concentration adjustments : Dilute solutions (<0.1 M) reduce dipeptide formation from 15% to <5% .

How can researchers validate the structural integrity of this compound in complex peptide backbones?

Level : Advanced
Answer :

  • 2D NMR : ROESY correlations confirm spatial proximity of Fmoc fluorenyl protons (δ 7.27–7.41 ppm) to adjacent amino acid residues .
  • X-ray crystallography : Resolve ambiguous stereochemistry; for example, (2R,1'R,2'R) configurations in cyclopropane derivatives .
  • Circular dichroism (CD) : Monitor conformational changes in peptides upon Fmoc removal, with characteristic minima at 265 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.